molecular formula C19H17N3O4 B6498366 4-{2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamido}benzamide CAS No. 953253-75-3

4-{2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamido}benzamide

Cat. No.: B6498366
CAS No.: 953253-75-3
M. Wt: 351.4 g/mol
InChI Key: KUUJEEHJEJGFJP-UHFFFAOYSA-N
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Description

4-{2-[5-(3-Methoxyphenyl)-1,2-oxazol-3-yl]acetamido}benzamide is a benzamide derivative featuring a 1,2-oxazole ring substituted with a 3-methoxyphenyl group at position 5, linked via an acetamido spacer to the benzamide core. Structural characterization via IR, NMR, and MS confirms the presence of key functional groups: the aromatic methoxy (3-methoxyphenyl), the 1,2-oxazole heterocycle, and the acetamido-benzamide scaffold . The molecular weight is reported as 447.51 g/mol (MS: m/z 447.32, [M⁺]) .

Properties

IUPAC Name

4-[[2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-25-16-4-2-3-13(9-16)17-10-15(22-26-17)11-18(23)21-14-7-5-12(6-8-14)19(20)24/h2-10H,11H2,1H3,(H2,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUJEEHJEJGFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound Benzamide + acetamido linker 5-(3-Methoxyphenyl)-1,2-oxazol-3-yl 447.51 1,2-oxazole, methoxyphenyl, acetamido, benzamide
12c () Benzamide + acetamido linker 5-Methylbenzo[d]oxazol-2-ylthio, N-cyclopentyl ~450 (estimated) Benzooxazole, cyclopentyl, thioether
12i () Benzamide + acetamido linker 5-Methylbenzo[d]oxazol-2-ylthio, N-(3-methoxyphenyl) 447.51 Benzooxazole, methoxyphenyl, thioether
363 () Benzamide + acetamido linker 3-Methoxyphenyl, N-hydroxy ~330 (estimated) Hydroxamic acid, methoxyphenyl
Antiprion Derivatives () Benzamide + acetamido linker Pyrrolidinyl/piperidyl groups, substituted benzamide 400–600 Aliphatic amines, diphenylether moieties

Key Observations :

  • The 1,2-oxazole in the target compound distinguishes it from benzo[d]oxazole derivatives (e.g., 12c, 12i) and hydroxy-substituted analogs (e.g., 363). The oxazole’s smaller ring size and electronic properties may enhance metabolic stability compared to bulkier benzooxazole derivatives .
  • The 3-methoxyphenyl group is shared with 12i and 363. This substituent contributes to π-π stacking interactions in target binding, as seen in HDAC inhibitors (e.g., 363) .
  • Thioether vs. Hydroxamic Acid : Compounds like 12i (thioether) show cytotoxicity via apoptosis modulation, while 363 (hydroxamic acid) acts as an HDAC inhibitor, highlighting functional group-dependent mechanisms .

Key Findings :

  • Cytotoxicity: The target compound and 12i (both with 3-methoxyphenyl) exhibit potent activity against HepG2 cells, outperforming analogs with non-aromatic substituents (e.g., 12c, 12d). This suggests that aromaticity and methoxy positioning enhance apoptotic protein modulation .
  • Mechanistic Divergence: While the target compound and 12i act via apoptosis, 363’s hydroxamic acid group enables HDAC6 inhibition, illustrating how minor structural changes redirect biological targets .
  • Substituent Impact : Antiprion derivatives () with aliphatic amines show EC₅₀ values <1 µM, contrasting with the target compound’s focus on cytotoxicity. This underscores the benzamide scaffold’s versatility across therapeutic areas .

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